MART-1 (26-35) vs. (27-35): Quantified Gain in T-Cell Binding Affinity
The native MART-1 (26-35) decapeptide (EAAGIGILTV) demonstrates higher binding affinity towards MART-1-specific T cells compared to the truncated MART-1 (27-35) nonapeptide (AAGIGILTV) [1]. This difference in sequence length directly impacts recognition by T-cell receptors (TCRs), with the longer peptide exhibiting enhanced interaction. The TFA salt form of MART-1 (26-35) ensures that this native, higher-affinity epitope is delivered in a stable, soluble format for robust assay performance [2].
| Evidence Dimension | T-Cell Binding Affinity |
|---|---|
| Target Compound Data | Higher binding affinity |
| Comparator Or Baseline | MART-1 (27-35) peptide (AAGIGILTV) |
| Quantified Difference | Enhanced (qualitative description based on comparative binding studies) |
| Conditions | In vitro T-cell binding assays (data aggregated from BPS Bioscience product descriptions and primary literature) |
Why This Matters
Selection of the (26-35) peptide over the (27-35) variant is critical for experiments requiring maximal T-cell engagement and recognition of the native, full-length epitope.
- [1] BPS Bioscience. MART-1 Peptide (26-35). Product No. 78759. View Source
- [2] BPS Bioscience. MART-1 Peptide (27-35). Product No. 78761. View Source
